molecular formula C7H6Cl2N2O2 B12093866 Methyl 4-amino-5,6-dichloronicotinate

Methyl 4-amino-5,6-dichloronicotinate

Cat. No.: B12093866
M. Wt: 221.04 g/mol
InChI Key: JQRPJRYHOJVGOE-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6-dichloronicotinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of nicotinic acid and contains both amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5,6-dichloronicotinate can be synthesized through several methods. One common approach involves the reaction of methyl 4,6-dichloronicotinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,6-dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-5,6-dichloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-5,6-dichloronicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 4-amino-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-11-6(9)4(8)5(3)10/h2H,1H3,(H2,10,11)

InChI Key

JQRPJRYHOJVGOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=C1N)Cl)Cl

Origin of Product

United States

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